molecular formula C31H24NP B12801966 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine CAS No. 7151-70-4

9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine

Cat. No.: B12801966
CAS No.: 7151-70-4
M. Wt: 441.5 g/mol
InChI Key: VCOWJEAWWAMYGS-UHFFFAOYSA-N
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Description

9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine is a complex organic compound that belongs to the class of phosphoranylidene derivatives This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a fluoren-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine typically involves the reaction of fluoren-2-amine with a triphenylphosphoranylidene precursor. One common method involves the use of (methoxycarbonylmethylene)triphenylphosphorane as a starting material. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to a specific temperature, usually around 70-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors equipped with mechanical stirrers and reflux condensers are used to maintain the reaction conditions. The use of automated systems for temperature control and reagent addition ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic addition reactions. This interaction can lead to the formation of stable intermediates, which then undergo further transformations to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties

Properties

CAS No.

7151-70-4

Molecular Formula

C31H24NP

Molecular Weight

441.5 g/mol

IUPAC Name

9-(triphenyl-λ5-phosphanylidene)fluoren-2-amine

InChI

InChI=1S/C31H24NP/c32-23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)33(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H,32H2

InChI Key

VCOWJEAWWAMYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)N)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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